molecular formula C9F10 B14668087 1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene CAS No. 37600-07-0

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene

Katalognummer: B14668087
CAS-Nummer: 37600-07-0
Molekulargewicht: 298.08 g/mol
InChI-Schlüssel: PSQVCWHWZMJSNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of pentafluorobenzene with pentafluoropropene under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alkoxides for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated aromatic amines or ethers, while addition reactions can result in the formation of various adducts .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene exerts its effects is primarily through its electron-withdrawing fluorine atoms. These atoms influence the reactivity and stability of the compound, making it highly resistant to nucleophilic attack and enhancing its overall stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative with similar electron-withdrawing properties.

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a trifluoromethyl group instead of the pentafluoropropene moiety.

    2,3,4,5,6-Pentafluorostyrene: A fluorinated styrene derivative used in polymer chemistry.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is unique due to the presence of both a highly fluorinated benzene ring and a fluorinated propene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

37600-07-0

Molekularformel

C9F10

Molekulargewicht

298.08 g/mol

IUPAC-Name

1,2,3,4,5-pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene

InChI

InChI=1S/C9F10/c10-2-1(4(12)8(16)9(17,18)19)3(11)6(14)7(15)5(2)13

InChI-Schlüssel

PSQVCWHWZMJSNI-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.